Aminooxy-PEG3-acid hydrochloride salt is a specialized chemical compound that serves as a versatile tool in biochemical research and drug development. It is a polyethylene glycol (PEG) derivative characterized by the presence of an aminooxy group and a terminal carboxylic acid. This structure not only enhances solubility in aqueous environments but also facilitates bioconjugation reactions, making it valuable in the synthesis of targeted therapeutics such as proteolysis-targeting chimeras (PROTACs) .
Aminooxy-PEG3-acid hydrochloride salt is classified as a PEG-based linker. It is commercially available from various suppliers, including BenchChem and MedChemExpress, which provide it for research purposes . The compound has a molecular weight of approximately 237.3 g/mol and a molecular formula of C9H19NO6, with a purity level typically exceeding 98% .
The synthesis of aminooxy-PEG3-acid hydrochloride salt involves several key steps:
In industrial settings, large-scale production employs stringent quality control measures to ensure high-purity output, which is critical for subsequent applications in biochemistry and pharmacology .
The molecular structure of aminooxy-PEG3-acid hydrochloride salt features:
The compound's structural formula can be represented as follows:
Key data points include:
Aminooxy-PEG3-acid hydrochloride salt participates in several important chemical reactions:
Common reagents used in these reactions include:
Aminooxy-PEG3-acid hydrochloride salt functions primarily through its ability to form covalent bonds with target biomolecules:
The efficacy of this compound can be influenced by environmental factors such as pH, which affects oxime bond formation .
Aminooxy-PEG3-acid hydrochloride salt exhibits several notable physical and chemical properties:
Chemical properties include its reactivity with aldehydes and ketones to form oxime bonds, making it an essential reagent for bioconjugation .
Aminooxy-PEG3-acid hydrochloride salt has diverse applications in scientific research:
Aminooxy-polyethylene glycol trimethyl-acid hydrochloride salt (CAS: 1807540-79-9) serves as a critical non-cleavable linker in antibody-drug conjugate synthesis, enabling homogeneous conjugation through its dual-reactive termini. The aminooxy group targets specific antibody sites, while the carboxylic acid facilitates payload attachment, minimizing heterogeneity—a major challenge in conventional lysine-based conjugation. Its polyethylene glycol spacer enhances aqueous solubility and reduces steric hindrance between antibody and payload, improving conjugate stability and pharmacokinetics [1] [4].
Table 1: Structural Attributes Enabling Homogeneous Conjugation
Structural Feature | Function in Antibody-Drug Conjugate Design | Impact on Conjugate Properties |
---|---|---|
Aminooxy Group (—ONH₂) | Site-specific oxime formation with antibody aldehydes | Reduces heterogeneity; improves batch consistency |
Polyethylene Glycol Trimethyl Spacer | Hydrophilic linker segment | Enhances solubility; minimizes aggregation |
Terminal Carboxylic Acid (—COOH) | Amide bond formation with payload amines | Enables controlled drug-loading ratios |
Non-cleavable Linker Architecture | Stable antibody-payload connection | Prevents premature payload release in circulation |
Commercial antibody-drug conjugates like trastuzumab emtansine (Kadcyla®) utilize similar polyethylene glycol-containing linkers to achieve drug-antibody ratios of ~3.5, demonstrating the clinical relevance of this design approach [4]. The hydrochloride salt form enhances reagent stability during storage at -20°C, maintaining 95% purity for reproducible conjugation outcomes [1].
The aminooxy group (—ONH₂) exhibits selective reactivity toward aldehyde-functionalized antibodies, forming stable oxime linkages under physiologically compatible conditions (pH 4-6). This reaction enables site-specific conjugation when paired with periodate-oxidized antibody glycans or genetically encoded formylglycine residues. The polyethylene glycol trimethyl spacer provides molecular flexibility that enhances reaction kinetics, achieving near-quantitative conjugation yields within 2-4 hours at room temperature [2] [8].
The oxime ligation proceeds through a nucleophilic addition-elimination mechanism:
Antibody-CHO + H₂N-O-Polyethylene Glycol Trimethyl-COOH → Antibody-CH=N-O-Polyethylene Glycol Trimethyl-COOH
This bioorthogonal reaction avoids cross-reactivity with native antibody functional groups. When sodium cyanoborohydride is employed as a reductant, the intermediate imine converts to a stable hydroxylamine linkage, further enhancing conjugate stability in physiological environments [2]. The hydrophilic polyethylene glycol spacer maintains antibody solubility during conjugation and prevents precipitation—a common issue with hydrophobic linkers [8].
The terminal carboxylic acid of Aminooxy-polyethylene glycol trimethyl-acid hydrochloride salt enables robust payload attachment through carbodiimide-mediated amide bond formation. Activation with ethyl(dimethylaminopropyl)carbodiimide or hydroxyazabenzotriazole generates an O-acylisourea intermediate that reacts efficiently with primary amine-containing payloads (e.g., aminomethylated toxins, fluorescent probes). This yields stable amide bonds resistant to hydrolytic cleavage during antibody-drug conjugate circulation [1] [5].
Table 2: Payload Conjugation Efficiency with Different Activators
Activation Method | Reaction Time (h) | Amide Bond Yield (%) | Payload Compatibility |
---|---|---|---|
Ethyl(dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide | 2 | >90 | Doxorubicin, monomethyl auristatin E |
Hydroxyazabenzotriazole | 1.5 | 92-95 | Camptothecins, tubulysins |
N,N'-Diisopropylcarbodiimide | 3 | 85-88 | Duocarmycins, calicheamicins |
The polyethylene glycol spacer plays a dual role: 1) it solubilizes hydrophobic payloads during conjugation, preventing aggregation; and 2) it positions the payload at an optimal distance from the antibody surface, preserving antigen-binding affinity [3] [8]. This architecture has been successfully implemented in disulfide-containing linkers like Amino-polyethylene glycol trimethyl-sulfonic acid for antibody-drug conjugates targeting HER2-positive cancers [3] [5].
Aminooxy-polyethylene glycol trimethyl-acid hydrochloride salt enables precise chemoenzymatic conjugation when combined with formylglycine-generating enzyme or sialidase-transaminase systems. Formylglycine-generating enzyme converts specific antibody cysteine residues to aldehyde-bearing formylglycine, which directly reacts with the aminooxy group to form oxime bonds. This strategy achieves >95% site-specificity, eliminating the heterogeneity associated with stochastic lysine conjugation [6] [10].
The polyethylene glycol trimethyl spacer provides critical spatial separation between the antibody surface and conjugation site, allowing unrestricted enzyme access to the tag sequence. Additionally, the linker’s hydrophilicity counterbalances the hydrophobicity of enzyme-generated formylglycine tags, maintaining conjugate solubility during purification. When coupled with sortase-mediated transpeptidation, this approach enables orthogonal dual-labeling of antibodies—attaching one payload via aminooxy-aldehyde ligation and another via sortase recognition [7].
The orthogonal reactivity of the aminooxy and carboxylic acid groups facilitates sophisticated multi-step bioconjugation protocols. The aminooxy group can first engage aldehyde-tagged antibodies under mild acidic conditions (pH 4.5-5.5), followed by payload attachment to the carboxylic acid via amidation at neutral pH. This sequential approach prevents cross-reactivity and enables modular antibody-drug conjugate assembly with precisely controlled drug-antibody ratios [6] [7].
Table 3: Multi-Step Conjugation Applications
Conjugation Sequence | Reaction Conditions | Application Example |
---|---|---|
Aminooxy-aldehyde ligation → Carbodiimide-mediated amidation | Step 1: pH 4.5, 25°C, 2h; Step 2: pH 7.0, ethyl(dimethylaminopropyl)carbodiimide, 1h | Site-specific antibody-fluorophore conjugates |
Aminooxy-ketone ligation → Click chemistry with azide payloads | Step 1: pH 5.0, aniline catalyst, 4h; Step 2: Copper-free strain-promoted alkyne-azide cycloaddition | Antibody-drug conjugates with cleavable disulfide linkers |
Oxime ligation → Reductive amination | Step 1: pH 5.5, 3h; Step 2: Sodium cyanoborohydride, pH 7.4 | Stable antibody-enzyme fusion complexes |
Furthermore, the carboxylic acid can be pre-coupled with azide-containing payloads, transforming the linker into an aminooxy-polyethylene glycol trimethyl-azide intermediate. This enables subsequent copper-catalyzed azide-alkyne cycloaddition with alkyne-modified proteins, creating branched conjugation architectures. Such strategies demonstrate exceptional utility in preparing trispecific antibodies and antibody-drug conjugates with multiple payload classes [6] [7]. The polyethylene glycol spacer’s length (approximately 15.7 Å for three ethylene oxide units) provides optimal spacing between functional groups to prevent steric interference during sequential reactions [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7